molecular formula C12H19Cl2FN2 B13629609 2-(4-Fluorophenethyl)piperazine dihydrochloride

2-(4-Fluorophenethyl)piperazine dihydrochloride

Cat. No.: B13629609
M. Wt: 281.19 g/mol
InChI Key: VRYWSOFDTJAOOQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenethyl)piperazine dihydrochloride typically involves the reaction of 4-fluorophenethylamine with piperazine. The process can be summarized as follows:

    Starting Materials: 4-fluorophenethylamine and piperazine.

    Reaction: The 4-fluorophenethylamine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.

    Formation of Intermediate: The reaction forms an intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

    Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix the starting materials.

    Controlled Conditions: Maintaining controlled temperature and pressure conditions to optimize yield.

    Purification: Employing industrial purification methods such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Fluorophenethyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A similar compound with a fluorine atom on the phenyl ring.

    1-(2-Fluorophenyl)piperazine: Another derivative with the fluorine atom in a different position on the phenyl ring.

    1-(4-Chlorophenyl)piperazine: A compound with a chlorine atom instead of fluorine.

Uniqueness

2-(4-Fluorophenethyl)piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-4-1-10(2-5-11)3-6-12-9-14-7-8-15-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H

InChI Key

VRYWSOFDTJAOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CCC2=CC=C(C=C2)F.Cl.Cl

Origin of Product

United States

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